molecular formula C12H11NO5 B079028 Macromomycin B CAS No. 12634-34-3

Macromomycin B

Cat. No.: B079028
CAS No.: 12634-34-3
M. Wt: 249.22 g/mol
InChI Key: HXKWEZFTHHFQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macromomycin B is a natural product found in Streptomyces macromomyceticus and Streptomyces with data available.

Scientific Research Applications

1. Immunomodulatory Effects in Chronic Airway Diseases

Macromomycin B, as part of the macrolide class, has shown significant immunomodulatory effects in chronic airway diseases. These macrolides have been used as biological response modifiers in cystic fibrosis and bronchiectasis, showing abilities to downregulate proinflammatory cytokines, reduce neutrophil chemotaxis and degranulation, and improve the rheological properties of mucus. Clinical trials have established their efficacy in cystic fibrosis, with ongoing research into their immunomodulatory effects in other bronchiectatic conditions (Bush & Rubin, 2003).

2. Antimicrobial Activity and Structural Analysis

Research on this compound and its relatives in the macrolide class has focused on their complex structures and antimicrobial activities. A study on the genomic data of macrolides integrated with NMR analysis enabled the full stereostructural assignment of neaumycin B, a potent inhibitor of glioblastoma. This showcases the potential of this compound and similar compounds in cancer treatment and highlights the importance of genomic and structural analysis in understanding their functions (Kim et al., 2018).

3. Role in Infection and Inflammation Modulation

This compound's class, macrolides, has been noted for its role in modulating infection and inflammation. Studies have demonstrated that macrolides like clarithromycin can suppress interleukin-8 production, a key mediator in inflammatory responses. This suppression is mediated through pathways involving transcription factors like AP-1 and NF-kappa B, indicating a broad spectrum of potential applications in treating various inflammatory diseases (Kikuchi et al., 2002).

4. Antitumor and Antifibrotic Properties

The antitumor and antifibrotic properties of macrolides, including this compound, have been a focus of research. Bleomycin, a related compound, has been extensively studied for its role in inducing lung fibrosis and its use as an anticancer agent. Understanding the mechanisms of action of these drugs can provide insights into the development of new therapeutic strategies for cancer and fibrotic diseases (Della Latta et al., 2015).

5. Antibiotic Resistance Mechanisms

Understanding antibiotic resistance mechanisms is crucial in the development of effective macrolides, including this compound. Studies have shown how macrolide resistance in bacteria, particularly Streptococcus pneumoniae, is becoming more common, with implications for the therapeutic utility of these drugs. Investigating these resistance mechanisms can inform the development of more effective macrolides (Hyde et al., 2001).

Properties

CAS No.

12634-34-3

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

methyl 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate

InChI

InChI=1S/C12H11NO5/c1-6-11(14)13-10-8(12(15)17-3)4-7(16-2)5-9(10)18-6/h4-5H,1H2,2-3H3,(H,13,14)

InChI Key

HXKWEZFTHHFQMB-UHFFFAOYSA-N

SMILES

COC1=CC(=C2C(=C1)OC(=C)C(=O)N2)C(=O)OC

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C)C(=O)N2)C(=O)OC

70213-45-5

Related CAS

12634-34-3 (Parent)

Synonyms

macromomycins

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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